UNC3866

Übersicht

Beschreibung

UNC3866 ist ein niedermolekularer Inhibitor, der auf Chromobox-Proteine, insbesondere CBX4 und CBX7, abzielt. Diese Proteine sind Teil des Polycomb-Repressivkomplexes 1, der eine entscheidende Rolle bei der Gen-Silencing und Chromatin-Remodellierung spielt. Durch die Hemmung dieser Proteine hat this compound Potenzial in der Krebsbehandlung gezeigt, insbesondere bei der Beeinträchtigung von DNA-Reparaturmechanismen in Krebszellen .

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Zugabe verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Verwendung spezifischer Reagenzien und Katalysatoren, um das Grundgerüst des Moleküls zu bilden.

Zugabe funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Aminierung an die Kernstruktur hinzugefügt.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, würden aber wahrscheinlich eine Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung konsistenter Qualität und Ausbeute umfassen.

Wissenschaftliche Forschungsanwendungen

UNC3866 has several scientific research applications, including:

Cancer Research: It has been shown to inhibit the proliferation of cancer cells by targeting CBX4 and CBX7, which are involved in DNA repair and gene silencing.

Epigenetics: This compound is used to study the role of chromobox proteins in gene regulation and chromatin remodeling.

Drug Development: It serves as a lead compound for developing new inhibitors targeting chromobox proteins and other components of the Polycomb Repressive Complex 1.

Wirkmechanismus

Target of Action

UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .

Mode of Action

This compound interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, this compound compromises the function of the DNA resection factor CtIP .

Result of Action

The inhibition of CBX4 by this compound results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .

Biochemische Analyse

Biochemical Properties

UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .

Subcellular Localization

Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .

Vorbereitungsmethoden

The synthesis of UNC3866 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the molecule.

Functional Group Addition: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and amination.

Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

UNC3866 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise ein Keton oder Aldehyd liefern, während die Reduktion einen Alkohol erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf Chromobox-Proteine und andere Komponenten des Polycomb-Repressivkomplexes 1 abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die Chromodomänen von CBX4 und CBX7 bindet und ihre Interaktion mit Histonproteinen hemmt. Diese Störung beeinträchtigt die Fähigkeit dieser Proteine, die Genexpression zu regulieren und die Chromatinstruktur aufrechtzuerhalten. Dadurch werden Krebszellen anfälliger für DNA-Schäden und weniger in der Lage, diese zu reparieren, was zum Zelltod führt .

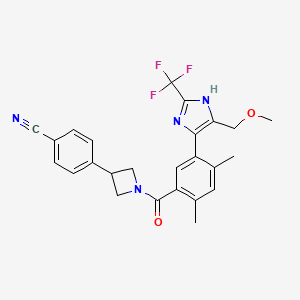

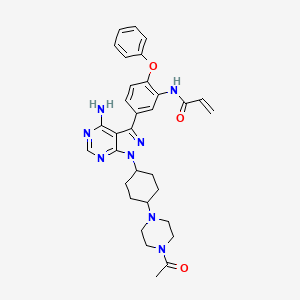

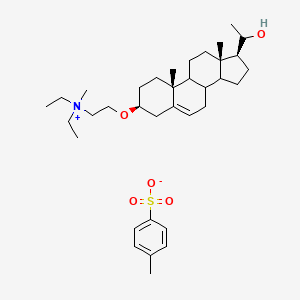

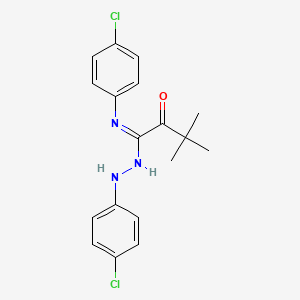

Vergleich Mit ähnlichen Verbindungen

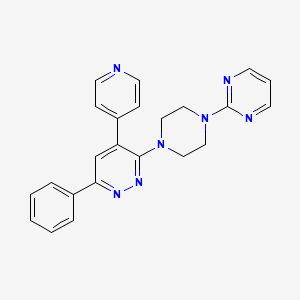

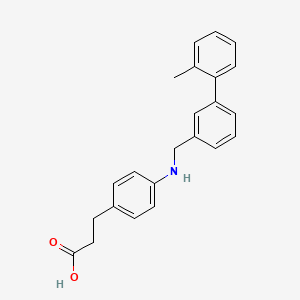

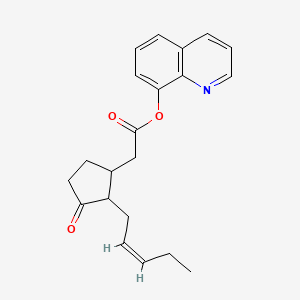

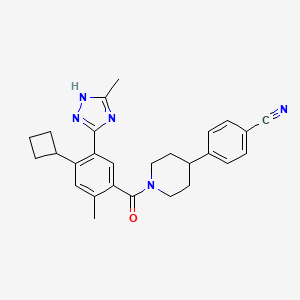

UNC3866 ist einzigartig in seiner hohen Selektivität und Potenz für CBX4 und CBX7 im Vergleich zu anderen Chromobox-Proteinen. Ähnliche Verbindungen umfassen:

Eigenschaften

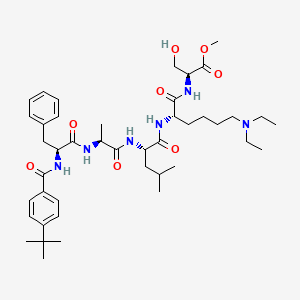

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRDXVUROEIKJ-JCXBGQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

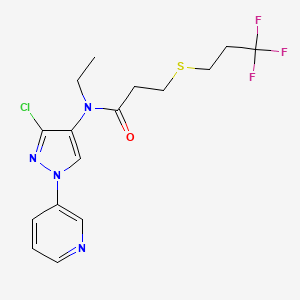

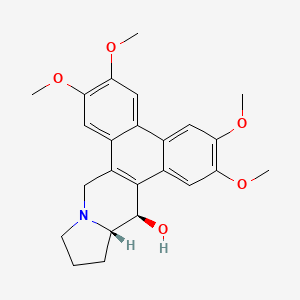

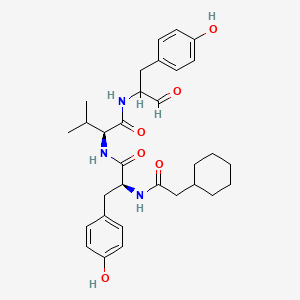

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)